2-Iodospiro[3.3]heptane
Description
2-Iodospiro[3.3]heptane is a spirocyclic compound featuring a bicyclic framework with iodine substituents. Spiro[3.3]heptane derivatives are prized in medicinal chemistry for their three-dimensional geometry, which enhances metabolic stability and bioavailability compared to planar aromatic systems .
Properties
Molecular Formula |
C7H11I |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-iodospiro[3.3]heptane |
InChI |
InChI=1S/C7H11I/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2 |
InChI Key |
VOIAVONXKZGPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Iodospiro[3.3]heptane typically involves the iodination of spiro[3.3]heptane derivatives. One common method includes the reaction of spiro[3.3]heptane with iodine in the presence of a suitable oxidizing agent . Another approach involves the use of keteneiminium salts with alkenes to form cyclobutanones, which can then be converted to spiro[3.3]heptane derivatives . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
2-Iodospiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure allows for unique cycloaddition reactions, which can be used to form more complex molecules.
Common reagents used in these reactions include halogens, oxidizing agents, and nucleophiles. Major products formed from these reactions include various substituted spiro[3.3]heptane derivatives .
Scientific Research Applications
2-Iodospiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Iodospiro[3.3]heptane exerts its effects is largely dependent on its ability to mimic benzene rings and interact with molecular targets in a non-coplanar manner . This unique interaction can influence various biochemical pathways and molecular targets, making it a valuable tool in drug design and other applications .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares key spiro[3.3]heptane derivatives:
Key Observations:
- Substituent Position : Iodine at C6 (as in 6-Iodo-2-oxaspiro[3.3]heptane) versus C2 (hypothetical in 2-Iodospiro[3.3]heptane) may alter steric and electronic profiles, influencing reactivity in substitution reactions .
- Heteroatom Effects : Oxygen or nitrogen incorporation (e.g., 2-oxa or 2-aza derivatives) enhances metabolic stability compared to all-carbon analogs, critical for drug design .
Physicochemical Properties
- 6-Iodo-2-oxaspiro[3.3]heptane :
- 6-Amino-2-oxaspiro[3.3]heptane: Boiling Point: 186.1°C (predicted), density 1.11 g/cm³ .
- 2-Azaspiro[3.3]heptane Hydrochloride :
Stability Comparison:
- Iodinated derivatives may exhibit lower thermal stability than nitrogen/oxygen analogs due to weaker C–I bonds.
- Azaspiro compounds show superior metabolic resistance to oxidative enzymes compared to piperidines .
Challenges and Contradictions
- Optical Activity : 2,6-Disubstituted spiro[3.3]heptanes (e.g., Fecht acid derivatives) show low optical rotation, complicating stereochemical assignments . This contrasts with nitrogen-containing analogs, where stereochemistry is more predictable .
- Synthetic Accessibility : Iodinated spirocycles may require specialized conditions (e.g., anhydrous, low-temperature) compared to oxygen/nitrogen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
